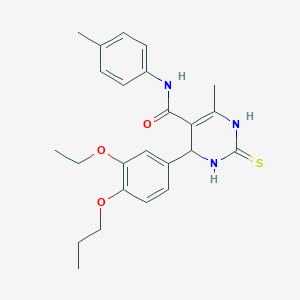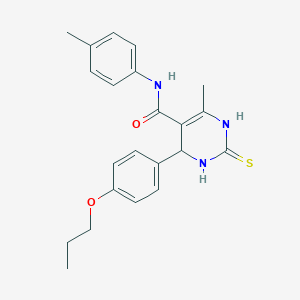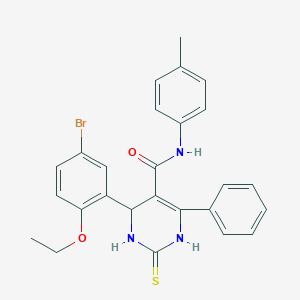![molecular formula C20H20N2O3S B306243 (5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B306243.png)
(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as LMT-28 and is a thiazolone derivative that belongs to the class of organic compounds known as thiazoles.
Mecanismo De Acción
The mechanism of action of (5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one is not fully understood. However, studies have suggested that the compound may induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It may also inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. The antimicrobial activity of the compound may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one may have several biochemical and physiological effects. The compound has been found to decrease the expression of various proteins involved in cancer cell proliferation, such as cyclin D1 and c-Myc. It may also increase the expression of tumor suppressor proteins, such as p53. Additionally, the compound may decrease the production of reactive oxygen species in cancer cells, which can lead to oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one is its broad-spectrum activity against cancer cells and bacteria. This makes it a potential candidate for the development of new anticancer and antimicrobial agents. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. These limitations may affect the compound's efficacy and safety in vivo.
Direcciones Futuras
There are several future directions for the research on (5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the compound's mechanism of action in more detail to identify its molecular targets. Additionally, future studies may focus on the development of new derivatives of (5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one with improved solubility and reduced toxicity. These derivatives may have enhanced activity against cancer cells and bacteria, making them promising candidates for drug development.
Métodos De Síntesis
The synthesis of (5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one involves the reaction of aniline with 3-methoxy-2-propan-2-yloxybenzaldehyde in the presence of sulfuric acid. The resulting compound is then treated with thiosemicarbazide to form the thiazolone derivative. This method has been optimized and can be carried out on a large scale, making it a practical approach for the synthesis of this compound.
Aplicaciones Científicas De Investigación
(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one has been studied for its potential applications in various fields of scientific research. The compound has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Nombre del producto |
(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one |
|---|---|
Fórmula molecular |
C20H20N2O3S |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H20N2O3S/c1-13(2)25-18-14(8-7-11-16(18)24-3)12-17-19(23)22-20(26-17)21-15-9-5-4-6-10-15/h4-13H,1-3H3,(H,21,22,23)/b17-12- |
Clave InChI |
IFOIGDOENJLIJH-ATVHPVEESA-N |
SMILES isomérico |
CC(C)OC1=C(C=CC=C1OC)/C=C\2/C(=O)N=C(S2)NC3=CC=CC=C3 |
SMILES |
CC(C)OC1=C(C=CC=C1OC)C=C2C(=O)N=C(S2)NC3=CC=CC=C3 |
SMILES canónico |
CC(C)OC1=C(C=CC=C1OC)C=C2C(=O)N=C(S2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B306161.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B306163.png)




![6-[3-methoxy-2-(pentyloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B306170.png)

![Ethyl 2-(4-{5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanyl-3,4-dihydropyrimidin-4-yl}phenoxy)propanoate](/img/structure/B306172.png)
![(5Z)-3-(2,4-dichlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B306173.png)
![4-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B306176.png)
![3-(2-Fluorobenzyl)-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B306178.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B306181.png)
![N-(2,4-dimethylphenyl)-2-{5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306183.png)